4-[(2Z)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide
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Overview
Description
4-[(2Z)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 4-[(2Z)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Hydrazone Formation: The brominated indole is reacted with hydrazine to form the hydrazone derivative.
Coupling with 4-ethoxyphenyl-4-oxobutanamide: The final step involves coupling the hydrazone derivative with 4-ethoxyphenyl-4-oxobutanamide under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-[(2Z)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the indole core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core structure makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and hydrazone moiety may also contribute to the compound’s biological effects by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Compared to these compounds, 4-[(2Z)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide is unique due to its specific substitution pattern and potential for diverse biological activities.
Properties
Molecular Formula |
C21H21BrN4O4 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
N'-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N-(4-ethoxyphenyl)butanediamide |
InChI |
InChI=1S/C21H21BrN4O4/c1-3-30-14-6-4-13(5-7-14)23-18(27)8-9-19(28)25-26-20-15-10-12(2)16(22)11-17(15)24-21(20)29/h4-7,10-11,24,29H,3,8-9H2,1-2H3,(H,23,27) |
InChI Key |
HDWLZVNHUHISSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N=NC2=C(NC3=C2C=C(C(=C3)Br)C)O |
Origin of Product |
United States |
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